(2-Aminoethyl)guanidine dihydrochloride chemical properties and structure
(2-Aminoethyl)guanidine dihydrochloride chemical properties and structure
Common Name: Agmatine Dihydrochloride CAS Registry Number: 68027-22-5 (Dihydrochloride salt)[1]
Executive Summary
(2-Aminoethyl)guanidine dihydrochloride, ubiquitously known in the research community as Agmatine Dihydrochloride , is the decarboxylated derivative of the amino acid L-arginine. While originally identified as an intermediate in polyamine biosynthesis, it is now recognized as a putative neurotransmitter and a critical research tool in neuroscience and vascular biology.
This guide serves as a technical companion for researchers utilizing Agmatine 2HCl. Unlike the sulfate salt (CAS 2482-00-0), the dihydrochloride form offers distinct solubility profiles but requires rigorous moisture control due to hygroscopicity. Its primary utility lies in its multi-target pharmacology: acting simultaneously as an NMDA receptor antagonist, a nitric oxide synthase (NOS) inhibitor, and an imidazoline receptor agonist.
Chemical Identity & Structural Analysis
Agmatine functions as a "clonidine-displacing substance," sharing structural homology with clonidine but lacking the imidazoline ring. The dihydrochloride salt is preferred in aqueous formulations where sulfate ions might interfere with downstream calcium-dependent assays.
Physicochemical Data Profile
| Property | Specification | Context for Researchers |
| IUPAC Name | N-(4-Aminobutyl)guanidine dihydrochloride | Often mislabeled in databases; confirm structure before purchase. |
| Molecular Formula | C₅H₁₄N₄[2] · 2HCl | The 2HCl adds significant mass (MW ~228 vs ~130 for free base). |
| Molecular Weight | 203.11 g/mol | Use this value for molarity calculations, not the free base weight. |
| Solubility (Water) | >50 mg/mL (Highly Soluble) | Dissolves rapidly; exothermic. |
| Solubility (Organic) | Poor (DMSO, Ethanol) | Insoluble in non-polar solvents; difficult to use in lipid-only phases. |
| pKa | ~13.8 (Guanidino), ~9.9 (Amino) | Extremely basic. Buffering is mandatory for physiological assays. |
| Hygroscopicity | High | CRITICAL: The 2HCl salt will deliquesce (turn to liquid) if left open. |
Structural & Metabolic Context
Agmatine is the product of L-Arginine decarboxylation by the enzyme Arginine Decarboxylase (ADC). It is subsequently hydrolyzed by Agmatinase into Putrescine and Urea.
Figure 1: The metabolic position of Agmatine. It serves as a gatekeeper between the Urea Cycle and Polyamine Synthesis.
Pharmacological Mechanisms
Agmatine is unique because it modulates three distinct signaling systems that often work in opposition. This "pan-modulatory" effect makes it a vital tool for studying neuropathic pain and neuroprotection.
Mechanism of Action Map
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NMDA Receptor Antagonism: It blocks the NMDA receptor channel pore (specifically GluN2B subunits), preventing calcium influx and excitotoxicity. This is the basis for its antidepressant and neuroprotective research.
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NOS Inhibition: It competitively inhibits all isoforms of Nitric Oxide Synthase (nNOS, iNOS, eNOS), reducing NO production.
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Imidazoline Activation: It is the endogenous ligand for I1 and I2 imidazoline receptors, modulating sympathetic tone (lowering blood pressure).
Figure 2: The pharmacological interaction network of Agmatine. Red arrows indicate inhibition/blockade; Green arrows indicate activation.
Experimental Methodologies
Protocol: Handling & Storage (Self-Validating)
The Problem: Agmatine 2HCl is highly hygroscopic. A "sticky" powder indicates water absorption, which alters the molecular weight and invalidates molarity calculations. The Solution:
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Storage: Store at -20°C. Desiccate.
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Validation Step: Before weighing, inspect the crystal structure. It should be a free-flowing white powder. If clumpy, dry in a vacuum oven at 40°C for 4 hours.
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Solvent Choice: Dissolve in dH2O first to create a stock (e.g., 100 mM), then dilute into buffer. Do not dissolve directly into high-salt buffers (PBS) at high concentrations (>1M) as the pH shift from the HCl salt can precipitate buffer components.
Protocol: Analytical Quantification (HPLC-FLD)
Agmatine lacks a chromophore (no conjugated double bonds), making standard UV detection at 254nm impossible. You must derivatize it to detect it.
Method: Pre-column derivatization with o-Phthalaldehyde (OPA).[3][4] Mechanism: OPA reacts with primary amines in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.[3]
Reagents:
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Buffer A: 0.1 M Sodium Acetate (pH 7.2).
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Reagent B (OPA): 10 mg OPA dissolved in 0.5 mL Methanol + 4.5 mL Borate Buffer (pH 9.5) + 25 µL 2-Mercaptoethanol.
Workflow:
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Mix: 100 µL Sample (Agmatine) + 100 µL OPA Reagent.
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Incubate: Exactly 2 minutes at Room Temp (Reaction is time-sensitive).
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Inject: 20 µL into HPLC.
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Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[3]
Figure 3: The OPA derivatization workflow required for Agmatine quantification. Direct UV detection will fail.
References
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Piletz, J. E., et al. (2013). "Agmatine: clinical applications after 100 years in translation." Drug Discovery Today, 18(17-18), 880-893. Link
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Gilad, G. M., & Gilad, V. H. (2000). "Accelerated functional recovery and neuroprotection by agmatine after spinal cord ischemia." Journal of Neuroscience, 20(23), 8572-8578. Link
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PubChem Database. (2024). "Agmatine Dihydrochloride Compound Summary." National Center for Biotechnology Information. Link
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Raasch, W., et al. (2001). "Agmatine, the bacterial amine, is widely distributed in mammalian tissues." Life Sciences, 68(23), 2595-2603. Link
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Thermo Fisher Scientific. (2023). "Automated OPA/FMOC Derivatization for Amino Acid Analysis." Application Note. Link
